N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties . The unique structure of N3-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE, which includes both pyrazole and pyrimidine rings fused together, makes it a valuable scaffold for drug discovery and other applications .
Preparation Methods
The synthesis of N3-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates
Chemical Reactions Analysis
N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.
Scientific Research Applications
N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell survival, differentiation, and growth .
Comparison with Similar Compounds
N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Pyrazolo[1,5-a]pyrimidine carbamates: These derivatives have shown promising anticancer activities and are structurally related to the carboxamide derivatives.
Fluorophores based on pyrazolo[1,5-a]pyrimidines: These compounds are used in optical applications due to their tunable photophysical properties.
The uniqueness of N3-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-prop-2-enyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-2-6-16-14(19)10-9-17-18-11(5-7-15-13(10)18)12-4-3-8-20-12/h2-5,7-9H,1,6H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNRBQBLZAOJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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